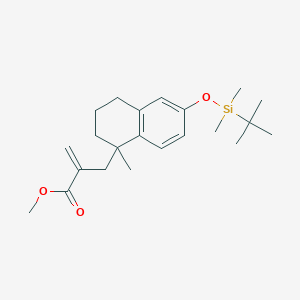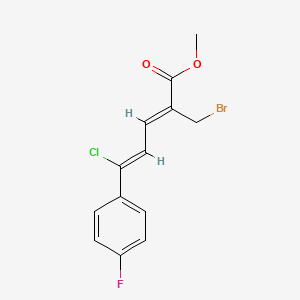![molecular formula C14H19N5 B12636680 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-24-9](/img/structure/B12636680.png)
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group
Méthodes De Préparation
The synthesis of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves multiple steps. One common method includes the use of transaminases for the synthesis of enantiopure drug-like compounds starting from prochiral ketones . The reaction conditions often involve immobilized whole-cell biocatalysts with specific transaminase activity, leading to high conversion rates and enantiomeric excess.
Analyse Des Réactions Chimiques
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be used as a mechanistic probe for the heterolytic versus homolytic O–O bond cleavage of tert-alkyl hydroperoxide by iron (III) porphyrin complexes . The reaction conditions, such as pH and the nature of the porphyrin and axial ligands, significantly influence the reaction pathway.
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . Additionally, it finds applications in the study of molecular structures and conformations, as seen in its use in X-ray diffraction studies to observe well-defined solid-state conformations .
Mécanisme D'action
The mechanism of action of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mechanistic probe in the study of O–O bond cleavage by iron (III) porphyrin complexes, where the bond is cleaved both heterolytically and homolytically depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be compared with similar compounds such as 2-Phenyl-1-propanol and 2,4-Bis(2-phenylpropan-2-yl)phenol . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
920748-24-9 |
|---|---|
Formule moléculaire |
C14H19N5 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-(2-phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C14H19N5/c1-14(2,11-7-4-3-5-8-11)19-17-13(16-18-19)12-9-6-10-15-12/h3-5,7-8,12,15H,6,9-10H2,1-2H3/t12-/m1/s1 |
Clé InChI |
HLXGPNQXWSKPNL-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)[C@H]3CCCN3 |
SMILES canonique |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


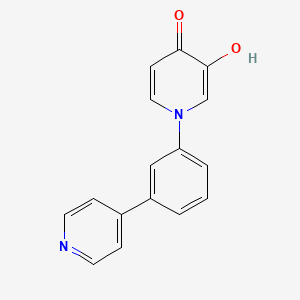

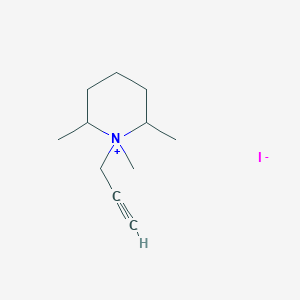
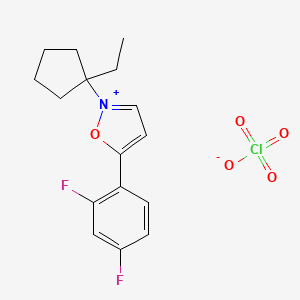
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
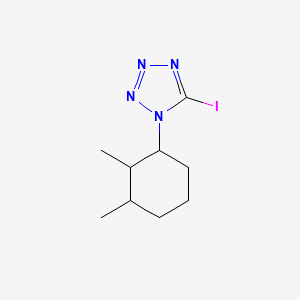
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)


![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
